molecular formula C15H7FN4O3S B5233126 4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B5233126
M. Wt: 342.3 g/mol
InChI Key: PXBGGTPBCKFFKW-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a fluoro substituent, and a nitrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the benzene ring.

    Cyano Group Introduction: The addition of a cyano group to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, fluorination, and amidation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluoro and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with higher oxidation states.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluoro or cyano groups.

Scientific Research Applications

4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrobenzothiazole moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano and fluoro groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-2-fluorobenzamide: Lacks the nitrobenzothiazole moiety, making it less complex.

    2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide: Similar structure but without the cyano group.

    4-cyano-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide: Similar structure but without the fluoro group.

Uniqueness

4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of cyano, fluoro, and nitrobenzothiazole groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-cyano-2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7FN4O3S/c16-11-5-8(7-17)1-3-10(11)14(21)19-15-18-12-4-2-9(20(22)23)6-13(12)24-15/h1-6H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBGGTPBCKFFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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